8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Effects in Parkinson's Disease
Research indicates caffeine and specific adenosine receptor antagonists, which share structural similarities with the compound , may reduce the risk of developing Parkinson's disease. These substances, by blocking A2A adenosine receptors, attenuate the loss of striatal dopamine and dopamine transporter binding sites, suggesting potential neuroprotective effects against Parkinson's disease (J. Chen et al., 2001).
Environmental Exposure and Public Health Implications
The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, but not in patients receiving parenteral alimentation, underscores the continuous exposure of humans to potentially harmful compounds through food. This raises concerns about the need for monitoring and regulating such substances to protect public health (H. Ushiyama et al., 1991).
Diagnostic Biomarkers for Renal Cell Carcinoma
Studies have found that urinary volatile organic compounds (VOCs) profiles can serve as non-invasive biomarkers for detecting renal cell carcinoma (RCC), offering a new approach for early diagnosis. This suggests that similar compounds may have applications in developing diagnostic tools for various cancers (Dongchun Wang et al., 2016).
Exposure to Pyrethroids and Health Risks
Investigations into the environmental exposure to pyrethroids, a class of neurotoxic insecticides, and their metabolites in human urine have revealed widespread exposure among populations. These studies highlight the importance of assessing the health risks associated with chronic low-level exposure to environmental toxins (Marie-Chantale Fortin et al., 2008).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(19(28)25(4)21(29)24(18)3)26(20)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDBMGRRKCFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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